3-(2,5-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one
Description
3-(2,5-Dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4(1H)-one core substituted at position 3 with a 2,5-dimethylphenyl group and at position 2 with a thioxo (S=) moiety. This structure combines aromatic and sulfur-containing heterocycles, which are common in medicinal chemistry for their bioactivity and ability to interact with biological targets.
Properties
Molecular Formula |
C14H12N2OS2 |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
3-(2,5-dimethylphenyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C14H12N2OS2/c1-8-3-4-9(2)11(7-8)16-13(17)12-10(5-6-19-12)15-14(16)18/h3-7H,1-2H3,(H,15,18) |
InChI Key |
FKQZHANFTHKJLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)C3=C(C=CS3)NC2=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-3-(2,5-dimethylphenyl)thiophene with carbon disulfide and a suitable base, followed by cyclization with a formamide derivative . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as iodine (I2) to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The aromatic ring and the thieno[3,2-d]pyrimidine core can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
3-(2,5-Dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(2,5-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it disrupts bacterial cell wall synthesis or function, leading to cell death . In cancer research, it may inhibit specific enzymes or signaling pathways critical for cancer cell proliferation and survival .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Analogues
| Compound Name/ID | Substituents | Biological Activity | Key Findings |
|---|---|---|---|
| Target Compound | 3-(2,5-Dimethylphenyl), 2-thioxo | Not explicitly reported | Structural similarity to PAH chaperones and kinase inhibitors [11]. |
| IVPC (5,6-dimethyl-3-(4-methyl-2-pyridinyl)-2-thioxo derivative) | 5,6-Dimethyl (thieno ring), 3-(4-methyl-2-pyridinyl) | PAH pharmacological chaperone | High affinity for PAH; X-ray crystallography reveals binding interactions [6]. |
| GSK-3β Inhibitor () | 2,2-Dimethyl (thieno ring) | GSK-3β inhibition (IC50 = 10 nM) | Potent anti-Alzheimer candidate; cyclopropyl moiety enhances activity [11]. |
| 3-Isopropyl-5-phenyl derivative () | 3-Isopropyl, 5-phenyl | Not reported | Demonstrates synthetic versatility of thieno-pyrimidinone scaffolds [10]. |
| Inhibitor F () | 5,6-Dimethyl (thieno ring), 3-(4-methyl-2-pyridinyl) | Not explicitly reported | Structural overlap with IVPC, suggesting potential chaperone activity [13]. |
Physicochemical Properties
- Lipophilicity : Methyl groups on aryl rings (e.g., 2,5-dimethylphenyl) increase logP, favoring blood-brain barrier penetration (relevant for CNS targets like GSK-3β) [11].
- Solubility : Thioxo groups improve aqueous solubility compared to oxo analogues, aiding bioavailability [3].
- Molecular Weight : Most analogues range between 288–336 g/mol, within acceptable limits for oral drugs [19].
Biological Activity
3-(2,5-Dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one is a heterocyclic compound belonging to the thienopyrimidine class. Its unique structure contributes to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity through various studies, including synthesis methods, biological evaluations, and structure-activity relationships.
Chemical Structure and Properties
- Molecular Formula : C14H12N2OS2
- Molecular Weight : 288.39 g/mol
- CAS Number : 312946-32-0
The compound features a thieno[3,2-d]pyrimidine core substituted with a 2-thioxo group and a 2,5-dimethylphenyl moiety. This arrangement influences its electronic properties and reactivity.
Biological Activities
Research indicates that compounds within the thienopyrimidine class exhibit a range of biological activities:
- Antimicrobial Activity : Several studies have demonstrated that thienopyrimidine derivatives possess significant antimicrobial properties. For instance, structural modifications can enhance their efficacy against various bacterial strains.
- Anticancer Properties : Thienopyrimidine derivatives have shown promise as anticancer agents. Studies have reported their ability to inhibit specific kinases involved in cancer progression.
Table 1: Biological Activity Summary
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C14H12N2OS2 | Antimicrobial, Anticancer |
| 3-(2,4-Dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one | C14H12N2OS2 | Antimicrobial |
| 3-(3,4-Dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one | C14H12N2OS2 | Anticancer |
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions of thiophene derivatives with appropriate reagents. A common method includes heating thiophene-2-carboxamides in formic acid to facilitate the formation of the thienopyrimidine ring.
Case Studies and Research Findings
- Antitumor Activity Evaluation : In vitro studies assessed the cytotoxic effects of thienopyrimidine derivatives against various cancer cell lines. The compounds were tested using the MTT assay to determine their IC50 values. For example:
- Structure-Activity Relationship (SAR) : Research has highlighted the importance of substituent positions on the thienopyrimidine core in modulating biological activity. Variations in side chains significantly impact the binding affinity and selectivity towards biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
